molecular formula C25H21Cl2NO4 B8179682 (2R)-4-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

(2R)-4-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Cat. No.: B8179682
M. Wt: 470.3 g/mol
InChI Key: HPBJGYDXAJROMK-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-4-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is a complex organic compound that features a dichlorophenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorophenylacetic acid and fluorenylmethanol.

    Formation of the Fmoc-Protected Amino Acid: The fluorenylmethanol is first converted to fluorenylmethoxycarbonyl chloride (Fmoc-Cl) using phosgene or a phosgene substitute. This Fmoc-Cl is then reacted with the amino acid derivative to form the Fmoc-protected amino acid.

    Coupling Reaction: The Fmoc-protected amino acid is then coupled with 3,5-dichlorophenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2R)-4-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-4-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the Fmoc group can protect the amino acid during peptide synthesis. The compound can inhibit enzymes or bind to receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-4-(3,5-dichlorophenyl)-2-(tert-butoxycarbonylamino)butanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    (2R)-4-(3,5-dichlorophenyl)-2-(benzyloxycarbonylamino)butanoic acid: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

The uniqueness of (2R)-4-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid lies in its Fmoc protecting group, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. This makes it particularly valuable in the synthesis of peptides and other complex organic molecules.

Properties

IUPAC Name

(2R)-4-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2NO4/c26-16-11-15(12-17(27)13-16)9-10-23(24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,11-13,22-23H,9-10,14H2,(H,28,31)(H,29,30)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBJGYDXAJROMK-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC(=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC(=CC(=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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